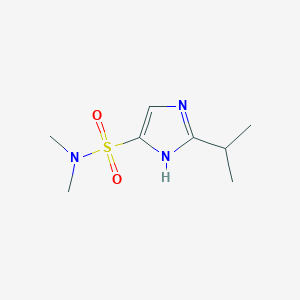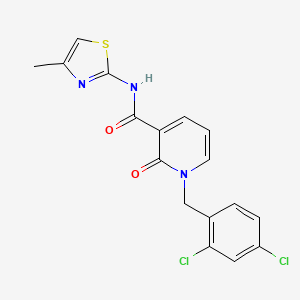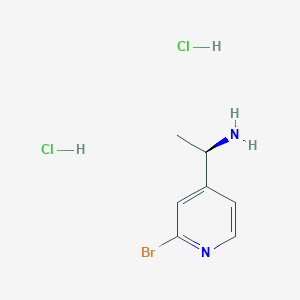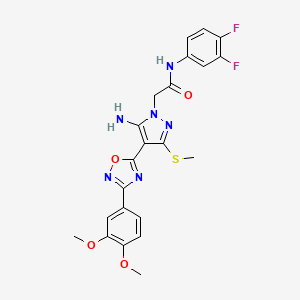
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide, also known as DIDS, is a sulfonamide derivative that is commonly used in scientific research. It is a potent inhibitor of anion transporters and has been studied extensively for its effects on various physiological processes.
Mecanismo De Acción
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide inhibits anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from carrying out its normal function of moving anions across the cell membrane. The exact mechanism of how this compound interacts with the transporter protein is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific tissue and transporter being studied. In red blood cells, this compound inhibits chloride transport and can cause cell swelling and hemolysis. In the gastrointestinal tract, this compound inhibits bicarbonate transport and can reduce the secretion of bicarbonate into the lumen of the intestine. In the kidney, this compound inhibits sulfate transport and can reduce the excretion of sulfate in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide in lab experiments is that it is a potent and specific inhibitor of anion transporters. This allows researchers to study the function of these transporters in a controlled manner. However, one limitation is that this compound can have off-target effects on other proteins and processes, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research involving N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide. One area of interest is the development of more specific inhibitors of anion transporters, which would allow for even more precise manipulation of these processes. Another area of interest is the study of the role of anion transporters in various disease states, such as cystic fibrosis and sickle cell anemia. Additionally, further research is needed to fully understand the mechanism of action of this compound and other anion transporter inhibitors.
Métodos De Síntesis
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroimidazole with dimethylamine and isopropylamine, followed by sulfonation with sulfuric acid. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has been used extensively in scientific research to study the function of anion transporters in various physiological processes. It has been shown to inhibit chloride transport in red blood cells, which has implications for the treatment of sickle cell anemia. It has also been studied for its effects on the transport of other anions, such as bicarbonate and sulfate, in various tissues.
Propiedades
IUPAC Name |
N,N-dimethyl-2-propan-2-yl-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-6(2)8-9-5-7(10-8)14(12,13)11(3)4/h5-6H,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMUTNBYUSQAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)
![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)

![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)



![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)
![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717237.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2717238.png)
![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)
